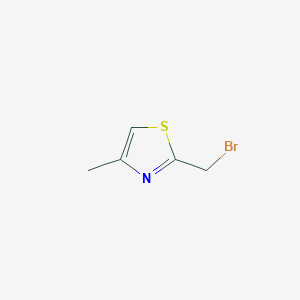

2-(Bromomethyl)-4-methyl-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Bromomethyl)-4-methyl-1,3-thiazole (BMMT) is a synthetic compound that belongs to the class of thiazole compounds. It is a colorless, volatile liquid with a pungent odor. BMMT is a relatively new compound, first synthesized in the early 2000s. It has been studied for its potential applications in various scientific fields, such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Regioselective Reactions and Synthetic Approaches : 2-(Bromomethyl)-1,3-thiaselenole, a related compound, exhibits unexpected regioselective reactions, leading to the efficient synthesis of novel heterocyclic systems with potential biological activities (Amosova et al., 2018).

Functionalization of Thiazole Derivatives : The reaction of 2-Alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide forms 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles, crucial for the selective synthesis of 5-methyl-functionalized derivatives (Litvinchuk et al., 2018).

Chemoselective Preparation of Bromodifluoromethyl Thiazoles : 1,3-Dibromo-1,1-difluoro-2-propanone, a new synthon, was used for the chemoselective preparation of 4-Bromodifluoromethyl thiazoles, which are useful in drug discovery programs (Colella et al., 2018).

Corrosion Inhibition and Material Science

- Corrosion Inhibition for Mild Steel : 2-Amino-4-methyl-thiazole, a derivative, acts as a corrosion inhibitor for mild steel, showing high efficiency due to its strong adsorption on the steel surface (Yüce et al., 2014).

Organic Synthesis and Pharmacological Potential

Therapeutic Potential Against Alzheimer's and Diabetes : Novel bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole show potential therapeutic interest against Alzheimer's disease and diabetes, supported by in-silico studies (Ramzan et al., 2018).

Synthesis of Radioligands for Imaging : 2-fluoromethyl analogs of (3-[(2-methyl-1,3-thiazol-4yl)ethynyl]pyridine), synthesized for metabotropic glutamate subtype-5 receptors (mGluR5s), show high affinity and potency, useful in positron emission tomography (PET) (Siméon et al., 2007).

Mechanism of Action

Target of Action

Bromomethyl compounds are known to be used in the synthesis of various drugs . For instance, they are used in the synthesis of lenalidomide, a drug that targets Cereblon (CRBN), a protein involved in multiple myeloma and other immunologic conditions .

Mode of Action

For example, they can undergo nucleophilic substitution reactions . In such reactions, the bromine atom in the bromomethyl group acts as a leaving group, allowing the methyl group to form a bond with a nucleophile.

Biochemical Pathways

It’s worth noting that the biochemical pathways of a cell provide an overview of the chemical reactions happening within the cell . Any compound interacting with these pathways can potentially affect the cell’s function.

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can be influenced by factors such as its chemical structure, the route of administration, and the patient’s physiological condition .

properties

IUPAC Name |

2-(bromomethyl)-4-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKYXXAQICRHJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-methyl-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)

![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)

![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)

![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2370977.png)

![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)

![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)